Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
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Overview
Description
Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is an organic compound characterized by the presence of a benzene ring substituted with an ethyl group and a 2,2-dimethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- typically involves the reaction of 4-ethylphenol with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the alcohol, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring or the reduction of any carbonyl groups present.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
- Benzene, 1-(2,2-dimethoxyethoxy)-4-methyl-
- Benzene, 1-(2,2-dimethoxyethoxy)-4-propyl-
- Benzene, 1-(2,2-dimethoxyethoxy)-4-isopropyl-
Comparison: Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, propyl, and isopropyl analogs, the ethyl-substituted compound may exhibit different solubility, boiling point, and reactivity in various chemical reactions.
Properties
CAS No. |
72152-82-0 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-4-10-5-7-11(8-6-10)15-9-12(13-2)14-3/h5-8,12H,4,9H2,1-3H3 |
InChI Key |
FNMDHPGYVASXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(OC)OC |
Origin of Product |
United States |
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